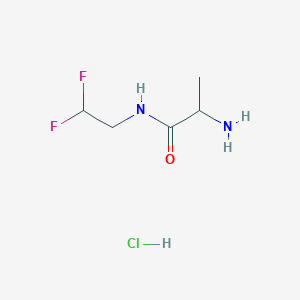
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as amines and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Biology: It is used in biological studies to investigate the effects of difluoroethyl groups on biological activity and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for target molecules . This modulation can lead to improved pharmacokinetic properties and therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their overall structure and functional groups.
1,1-Difluoroalkanes: These compounds contain the difluoroalkyl group and are used in various chemical and industrial applications.
Uniqueness
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride is unique due to its specific combination of the difluoroethyl group with an amino-propanamide backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C5H11ClF2N2O |
|---|---|
Molecular Weight |
188.60 g/mol |
IUPAC Name |
2-amino-N-(2,2-difluoroethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c1-3(8)5(10)9-2-4(6)7;/h3-4H,2,8H2,1H3,(H,9,10);1H |
InChI Key |
IFTAWOJHJSFBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















